molecular formula C18H16N4O3 B12724799 Ethanol, 2-((3-(4-methoxyphenyl)-1,2,4-triazolo(3,4-a)phthalazin-6-yl)oxy)- CAS No. 87540-57-6

Ethanol, 2-((3-(4-methoxyphenyl)-1,2,4-triazolo(3,4-a)phthalazin-6-yl)oxy)-

Cat. No.: B12724799
CAS No.: 87540-57-6
M. Wt: 336.3 g/mol
InChI Key: WWHFDWHQNXMQOS-UHFFFAOYSA-N
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Description

Ethanol, 2-((3-(4-methoxyphenyl)-1,2,4-triazolo(3,4-a)phthalazin-6-yl)oxy)- is a complex organic compound that belongs to the class of triazolophthalazines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanol, 2-((3-(4-methoxyphenyl)-1,2,4-triazolo(3,4-a)phthalazin-6-yl)oxy)- typically involves multi-step organic reactions. The starting materials often include 4-methoxyphenyl derivatives and phthalazine derivatives. The synthesis may involve:

    Formation of the triazole ring: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate aldehydes or ketones.

    Attachment of the 4-methoxyphenyl group: This step may involve nucleophilic substitution reactions.

    Formation of the final compound: This involves the reaction of the intermediate with ethanol under specific conditions, such as the presence of a base or catalyst.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethanol, 2-((3-(4-methoxyphenyl)-1,2,4-triazolo(3,4-a)phthalazin-6-yl)oxy)- can undergo various chemical reactions, including:

    Oxidation: This can lead to the formation of corresponding oxides or ketones.

    Reduction: This can result in the formation of alcohols or amines.

    Substitution: This can involve the replacement of functional groups with other groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions may vary, but they often involve specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of Ethanol, 2-((3-(4-methoxyphenyl)-1,2,4-triazolo(3,4-a)phthalazin-6-yl)oxy)- involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects through pathways such as inhibition of enzyme activity, modulation of receptor function, or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • Ethanol, 2-((3-(4-chlorophenyl)-1,2,4-triazolo(3,4-a)phthalazin-6-yl)oxy)
  • Ethanol, 2-((3-(4-methylphenyl)-1,2,4-triazolo(3,4-a)phthalazin-6-yl)oxy)

Uniqueness

Ethanol, 2-((3-(4-methoxyphenyl)-1,2,4-triazolo(3,4-a)phthalazin-6-yl)oxy)- is unique due to the presence of the 4-methoxyphenyl group, which may impart specific biological activities or chemical properties that are distinct from its analogs.

Properties

CAS No.

87540-57-6

Molecular Formula

C18H16N4O3

Molecular Weight

336.3 g/mol

IUPAC Name

2-[[3-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-a]phthalazin-6-yl]oxy]ethanol

InChI

InChI=1S/C18H16N4O3/c1-24-13-8-6-12(7-9-13)16-19-20-17-14-4-2-3-5-15(14)18(21-22(16)17)25-11-10-23/h2-9,23H,10-11H2,1H3

InChI Key

WWHFDWHQNXMQOS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C3N2N=C(C4=CC=CC=C43)OCCO

Origin of Product

United States

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